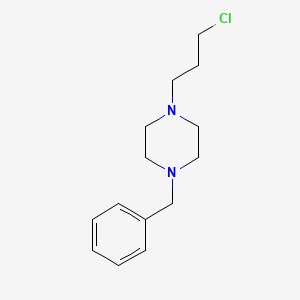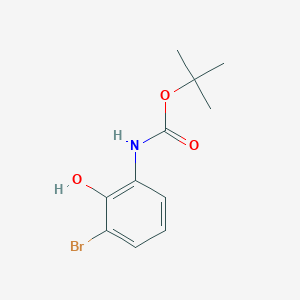
1-Benzyl-4-(3-chloropropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(3-chloropropyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications, including medicinal and industrial uses. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a 3-chloropropyl group attached to the other nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-chloropropyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 1,3-dichloropropane to yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 1-Benzyl-4-(3-chloropropyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted piperazines with different functional groups.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include reduced amines or other hydrogenated derivatives.
科学的研究の応用
1-Benzyl-4-(3-chloropropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of various industrial chemicals and as a precursor in the synthesis of other compounds.
作用機序
The mechanism of action of 1-benzyl-4-(3-chloropropyl)piperazine involves its interaction with neurotransmitter systems in the brain. It is believed to act on serotonergic and dopaminergic receptors, similar to other piperazine derivatives. The compound may increase the release of serotonin and dopamine, leading to its stimulant effects . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
1-Benzylpiperazine: A related compound with similar stimulant properties but lacking the 3-chloropropyl group.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with a chlorophenyl group instead of a chloropropyl group.
1-(3-Trifluoromethylphenyl)piperazine: A piperazine derivative with a trifluoromethyl group, often used in combination with other piperazines.
Uniqueness: 1-Benzyl-4-(3-chloropropyl)piperazine is unique due to the presence of both a benzyl and a 3-chloropropyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives
特性
CAS番号 |
23145-99-5 |
|---|---|
分子式 |
C14H21ClN2 |
分子量 |
252.78 g/mol |
IUPAC名 |
1-benzyl-4-(3-chloropropyl)piperazine |
InChI |
InChI=1S/C14H21ClN2/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
InChIキー |
XOSNEZPIANDZMR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCl)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(5-Aminopyridin-2-yl)amino]ethanol](/img/structure/B8745964.png)


![2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid](/img/structure/B8745990.png)




